molecular formula C18H19NO2S B11095125 1-(4-methoxyphenyl)-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}methanamine

1-(4-methoxyphenyl)-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}methanamine

Cat. No.: B11095125
M. Wt: 313.4 g/mol
InChI Key: LYKOUTVVAGHFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a thietan-3-yloxyphenyl group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE typically involves the following steps:

    Formation of the Methoxyphenyl Group: This can be achieved through the methylation of a phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Thietan-3-yloxyphenyl Group: This involves the reaction of a phenol derivative with thietan-3-ol under acidic conditions to form the thietan-3-yloxy group.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl and thietan-3-yloxyphenyl groups through a methylene bridge, which can be achieved using a suitable coupling reagent such as formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of (E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the methylene bridge, converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated methylene derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

(E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the methoxyphenyl and thietan-3-yloxyphenyl groups in (E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[4-(thietan-3-yloxy)phenyl]methanimine

InChI

InChI=1S/C18H19NO2S/c1-20-16-6-2-14(3-7-16)10-19-11-15-4-8-17(9-5-15)21-18-12-22-13-18/h2-9,11,18H,10,12-13H2,1H3

InChI Key

LYKOUTVVAGHFMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=CC=C(C=C2)OC3CSC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.